Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(2-acetylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-10(16)12-5-3-4-6-13(12)19-9-11-7-8-14(20-11)15(17)18-2/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBDMENSKQYKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215645 | |
| Record name | Methyl 5-[(2-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-63-3 | |
| Record name | Methyl 5-[(2-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(2-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate typically involves the reaction of 2-acetylphenol with methyl 5-bromomethylfuran-2-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the acetylphenoxy moiety can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the acetylphenoxy moiety.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The ester and ether functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related furan-2-carboxylate derivatives, emphasizing substituent effects, synthesis, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Furan-2-Carboxylate Derivatives
*Synthesis inferred from analogous compounds (e.g., Compound 1).
Key Comparative Insights
Substituent Effects on Activity: Electron-Withdrawing Groups: The 2-fluoro-4-nitrophenyl group in Compound 1 enhances antimycobacterial activity by targeting MbtI, a salicylate synthase critical for iron acquisition in Mycobacterium tuberculosis . The nitro group stabilizes the molecule via resonance, while fluorine contributes to metabolic stability. Acetylphenoxy Group (Target): The acetyl group in the target compound may improve membrane permeability due to increased lipophilicity, though this could reduce aqueous solubility. Its electron-withdrawing nature might also influence binding to enzymatic targets.
Synthetic Strategies :
- Meerwein Arylation : Used for Compound 1 and inferred for the target compound. This method enables regioselective aryl group introduction but requires careful control of diazonium salt intermediates .
- Chromatographic Isolation : Applied to natural derivatives (), highlighting challenges in synthetic accessibility for complex substituents .
The target’s acetyl group may disrupt stacking due to steric effects. Intramolecular Interactions: Long-range C–H···F bonds in Compound 1 stabilize its conformation . The target’s acetyl group could form hydrogen bonds with adjacent molecules or biological targets.
Spectroscopic Differentiation :
- NMR Shifts : Substituent positions significantly alter chemical shifts. For example, hydroxy groups in cause distinct downfield shifts in aromatic protons, while the acetyl group in the target would show characteristic carbonyl signals (~200–210 ppm in ¹³C-NMR) .
Biological Activity
Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with acetylphenol derivatives. The general synthetic route includes:
- Starting Materials : Furan-2-carboxylic acid derivatives and 2-acetylphenol.
- Reagents : Common reagents include coupling agents such as DCC (dicyclohexylcarbodiimide) and catalysts to facilitate the reaction.
- Reaction Conditions : The reaction is often carried out in an organic solvent under reflux conditions.
Anticancer Activity
This compound has shown promising anticancer properties. In various studies, it was tested against several cancer cell lines, including:
- HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective cell growth inhibition.
- HepG2 Cells : Similar effects were observed in liver cancer cells, suggesting its potential as a therapeutic agent.
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were evaluated, revealing effective inhibition at relatively low concentrations.
- Bacterial Strains Tested : Common strains such as Staphylococcus aureus and Escherichia coli were included in the studies, showing that the compound can inhibit growth effectively.
Research Findings and Case Studies
A comprehensive review of the literature reveals several studies that highlight the biological activities of this compound:
-
Cytotoxicity Assays : Various assays, including MTT and SRB assays, have been employed to assess cell viability post-treatment with this compound.
(Note: Replace XX, YY, ZZ with actual values from specific studies)
Cell Line IC50 (µg/mL) HeLa XX HepG2 YY Vero ZZ -
Antibacterial Testing : Studies reported the antibacterial efficacy against multiple strains with varying sensitivity profiles.
(Note: Replace AA, BB with actual MIC values from specific studies)
Bacterial Strain MIC (µg/mL) Staphylococcus aureus AA Escherichia coli BB
Q & A
Q. What are the standard synthetic protocols for Methyl 5-((2-acetylphenoxy)methyl)furan-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the furan-2-carboxylate core. Key steps include:
- Esterification : Reacting furan-2-carboxylic acid with methanol under acidic conditions to form the methyl ester.
- Alkylation : Introducing the 2-acetylphenoxymethyl group via nucleophilic substitution, often using a benzyl halide derivative and a base like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity. Yield optimization requires precise temperature control (60–80°C) and reaction time (12–24 hours) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., acetylphenoxy methyl linkage at C5 of the furan ring). Aromatic protons typically appear at δ 6.5–8.0 ppm, while the acetyl group shows a singlet near δ 2.5 ppm .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 289.1) and detects impurities .
- Elemental Analysis : Matching calculated vs. observed C, H, and O percentages (±0.3%) ensures stoichiometric accuracy .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : Decomposition occurs above 150°C; store at −20°C in amber vials to prevent photodegradation.
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) for biological assays .
- Long-Term Storage : Lyophilization or storage under argon in desiccators maintains stability for >6 months .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitutions on the furan ring?
- Electronic Effects : The electron-withdrawing carboxylate group at C2 directs electrophilic attacks to C5 via resonance stabilization. Computational studies (DFT) show higher electron density at C5, favoring alkylation or acylation .
- Steric Factors : Bulky substituents (e.g., 2-acetylphenoxy) hinder reactions at adjacent positions, as observed in Pd-catalyzed cross-coupling experiments .
Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?
- Core Modifications : Replace the acetylphenoxy group with halogenated or nitro-substituted aryl groups to assess antimicrobial potency (e.g., MIC against S. aureus) .
- Ester Hydrolysis : Synthesize the free carboxylic acid derivative to evaluate solubility and target binding (e.g., enzyme inhibition assays with COX-2) .
- Biological Assays : Use SPR (surface plasmon resonance) to measure binding affinity to targets like kinases or GPCRs, correlating substituent effects with IC₅₀ values .
Q. What analytical strategies resolve contradictions in reported biological data (e.g., conflicting cytotoxicity results)?
- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (MTT assay, 48–72 h exposure) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolites that may interfere with assays (LC-MS/MS analysis) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and verify compound integrity post-assay via HPLC .
Q. How can in silico modeling predict interactions between this compound and biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., CYP450 isoforms). The acetylphenoxy group shows π-π stacking with Phe residues, while the furan oxygen forms hydrogen bonds .
- ADMET Prediction : SwissADME estimates moderate bioavailability (TPSA ≈ 80 Ų) but potential hepatotoxicity (CYP3A4 inhibition) .
Methodological Challenges and Solutions
Q. What are the common pitfalls in scaling up synthesis, and how can they be mitigated?
- Side Reactions : Di-alkylation at C3/C4 occurs with excess alkylating agent. Use stoichiometric reagents and monitor via TLC .
- Purification Losses : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher recovery (>85%) .
Q. Which spectroscopic techniques differentiate between structural isomers of this compound?
- 2D NMR (COSY, NOESY) : Correlate coupling between H5 of the furan and the methylene protons of the acetylphenoxy group .
- IR Spectroscopy : Ester carbonyl stretches appear at 1720–1740 cm⁻¹, distinct from ketone (1680–1710 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
